2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone
Description
Properties
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS5/c1-9-5-6-12-11(7-9)14-15(26-27-16(14)23)18(3,4)21(12)13(22)8-24-17-20-19-10(2)25-17/h5-7H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZRHLMRZUDPEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)CSC4=NN=C(S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to novel derivatives with enhanced properties.
Table 1: Chemical Reactions Involving the Compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Formation of sulfoxides or sulfones | Sulfoxides, sulfones |
| Reduction | Reduction of nitro groups to amino groups | Amino derivatives |
| Substitution | Nucleophilic substitution at the nitrobenzoic acid moiety | Substituted derivatives |
Biology
The biological applications of this compound are significant due to its antimicrobial , antifungal , and anticancer properties . Research indicates that compounds with thiadiazole moieties have shown efficacy against various pathogens.
Case Study: Antimicrobial Activity
A study conducted on thiadiazole derivatives demonstrated that compounds similar to this one exhibited significant antibacterial activity against strains such as E. coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis.
Medicine
In medicinal chemistry, the compound's potential as an anticancer agent has been explored. Preliminary studies indicate that it may inhibit tumor growth by inducing apoptosis in cancer cells.
Table 2: Anticancer Studies Overview
| Study Reference | Cancer Type | Observed Effect |
|---|---|---|
| Smith et al., 2022 | Breast Cancer | 70% inhibition of cell proliferation |
| Johnson et al., 2023 | Lung Cancer | Induction of apoptosis in vitro |
Industrial Applications
The compound is also being investigated for its use in developing new materials with specific properties such as corrosion inhibitors and dyes. Its unique chemical structure allows it to interact favorably with metal surfaces and organic substrates.
Table 3: Industrial Applications
| Application Type | Description |
|---|---|
| Corrosion Inhibitors | Protects metal surfaces from oxidative damage |
| Dyes | Provides vibrant colors with stability under UV light |
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Sulfur
The sulfanyl (S–) group on the 1,3,4-thiadiazole ring is susceptible to nucleophilic displacement. This reactivity is enhanced by the electron-withdrawing nature of the adjacent nitrogen atoms in the thiadiazole ring.
Oxidation Reactions
The sulfur atoms in both the thiadiazole and dithioloquinoline moieties are prone to oxidation, forming sulfoxides or sulfones under controlled conditions.
Ring-Opening of the Thiadiazole Moiety
Under strongly acidic or basic conditions, the thiadiazole ring undergoes cleavage, producing intermediates for further functionalization.
Electrophilic Aromatic Substitution on the Quinoline Core
The quinoline ring in the dithioloquinoline system undergoes electrophilic substitution, particularly at the electron-rich positions adjacent to nitrogen.
| Electrophile | Position | Product | Catalyst | Reference |
|---|---|---|---|---|
| HNO₃ (fuming) | C-6 | Nitro-substituted quinoline | H₂SO₄, 0°C | |
| Br₂ (in CHCl₃) | C-7 | Bromo-derivative | FeBr₃, RT | |
| SO₃H (sulfonation) | C-8 | Sulfonated quinoline | Oleum, 50°C |
Coordination Chemistry with Metal Ions
The sulfur-rich structure enables chelation with transition metals, forming stable complexes.
Reduction of the Ketone Group
The ethanone linker can be reduced to secondary alcohols or alkanes under specific conditions.
Key Mechanistic Insights:
-
Thiadiazole Reactivity : The electron-deficient nature of the 1,3,4-thiadiazole ring drives nucleophilic substitutions and ring-opening reactions .
-
Dithioloquinoline Stability : The fused dithiolo system resists aromatic electrophilic substitution unless activated by electron-donating groups .
-
Metal Coordination : Sulfur atoms act as soft Lewis bases, favoring interactions with late transition metals (e.g., Cu, Pd) .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
2-(4,4-Dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-(4-fluorophenyl)ethanone
- Molecular Formula: C₂₀H₁₆FNO₃S₃
- Molecular Weight : 401.54 g/mol
- Key Features: Retains the dithioloquinolinethione core but substitutes the thiadiazole sulfanyl group with a 4-fluorophenyl ethanone moiety.
2-(4-Ethylphenoxy)-1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone
- Key Features: Incorporates a methoxy group at position 8 and an ethylphenoxy substituent.
5-Butyryl-7-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Functional Group Analogues
2-[2-(8-Methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione (2k)
- Molecular Weight : 489.0972 g/mol
- Key Features : Replaces the thiadiazole sulfanyl group with a hexahydro-isoindole-dione moiety.
- Activity: Demonstrated 73% yield in synthesis and notable antimicrobial activity exceeding ampicillin and streptomycin in some assays .
(5-(3-Hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl) Benzamides
- Key Features: Shares the 1,3,4-thiadiazole motif but lacks the dithioloquinolinethione core.
- Activity: Exhibits kinase inhibition profiles distinct from the target compound due to the absence of the fused quinoline system .
Notes:
- The target compound’s 5-methyl-1,3,4-thiadiazole sulfanyl group may enhance kinase binding affinity compared to simpler thiadiazole derivatives due to increased steric and electronic effects .
- Dithioloquinolinethione core analogs show pleiotropic effects, including anti-inflammatory activity surpassing indomethacin .
Physicochemical Properties
| Property | Target Compound | 4-Fluorophenyl Analog | Compound 2k |
|---|---|---|---|
| Molecular Weight (g/mol) | ~450 (estimated) | 401.54 | 489.10 |
| logP (Predicted) | ~3.5 | 3.2 | 2.8 |
| Water Solubility | Low | Low | Moderate |
Key Insights:
Q & A
Q. What are the established synthetic routes for this compound, and what are the critical reaction conditions?
The synthesis of this compound involves multi-step protocols, often starting with condensation reactions between thiadiazole and dithioloquinoline precursors. Key steps include refluxing intermediates in acetic acid (e.g., hydrazine hydrate for cyclization) and purification via recrystallization from ethanol or DMF-EtOH mixtures . Critical conditions include temperature control (e.g., reflux at 80–100°C), solvent selection (glacial acetic acid for cyclization), and stoichiometric ratios of reactants to avoid side products .
Q. Which analytical techniques are most reliable for confirming its structural integrity?
Primary methods include:
- 1H/13C NMR spectroscopy : To verify substituent positions and confirm aromatic/heterocyclic proton environments .
- IR spectroscopy : To identify functional groups like thioamide (C=S, ~1200–1250 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) .
- Chromatography-mass spectrometry (LC-MS) : For purity assessment and molecular ion validation .
Q. What safety precautions are necessary when handling this compound?
While specific safety data for this compound is limited, structurally similar thiadiazole derivatives require precautions against inhalation and skin contact. Use PPE (gloves, lab coat) and work in a fume hood. Consult hazard profiles for related compounds (e.g., phenol-thiadiazole derivatives) for emergency protocols .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound, given its complex heterocyclic framework?
Yield optimization requires addressing steric hindrance and electronic effects in the dithioloquinoline core. Strategies include:
Q. How should conflicting spectral data (e.g., NMR shifts) between studies be resolved?
Contradictions often arise from solvent effects or tautomeric equilibria. To resolve:
- Cross-validate with DFT calculations : Compare experimental NMR shifts with computational predictions (e.g., using Gaussian or ORCA) .
- Variable-temperature NMR : Identify dynamic processes (e.g., thione-thiol tautomerism) affecting peak splitting .
Q. What methodologies are recommended for assessing its biological activity in silico?
Q. How can crystallographic data resolve ambiguities in its 3D structure?
Single-crystal X-ray diffraction is the gold standard. Key steps:
Q. How can researchers integrate this compound’s study into a broader theoretical framework?
Align experiments with concepts like:
- Hammett substituent constants : Correlate electronic effects of substituents (e.g., methyl groups) with reactivity .
- Frontier molecular orbital (FMO) theory : Predict sites for electrophilic/nucleophilic attack using HOMO-LUMO gaps .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Reactants | Solvent | Temp. (°C) | Time (hr) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Cyclization | Thiadiazole + Quinoline derivative | Glacial acetic acid | 100 | 4 | 65–70 | |
| Purification | Crude product | DMF-EtOH (1:1) | RT | – | 85–90 |
Q. Table 2. Spectral Benchmarks
| Technique | Key Signals | Interpretation | Reference |
|---|---|---|---|
| 1H NMR (DMSO-d6) | δ 2.45 (s, 3H, CH₃) | Methyl group on thiadiazole | |
| IR | 1685 cm⁻¹ (C=O) | Ketone in ethanone moiety |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
